1-Ethylimidazolium bromide; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

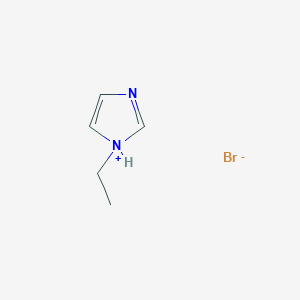

1-Ethylimidazolium bromide is an ionic liquid that appears as pale yellow to yellow crystals or crystalline powder . It is used as a reaction medium for the synthesis and crystallization of a coordination polymer . It is also used in a Heck reaction and is miscible in water, methanol, and dichloromethane .

Synthesis Analysis

New 1-ethyl-3-methylimidazolium (EMI) salts were prepared and characterized . The synthesis of such compounds often involves reactions like the Menshutkin reaction .Molecular Structure Analysis

The molecular formula of 1-Ethylimidazolium bromide is C5H9BrN2 . It has a molecular weight of 177.04 g/mol . The InChI and Canonical SMILES representations provide more details about its structure .Chemical Reactions Analysis

1-Ethylimidazolium bromide has been used in various chemical reactions. For instance, it was used as a solvent in the synthesis and crystallization of a coordination polymer . It has also been involved in the oxidation of 1-vinyl-3-ethylimidazolium bromide by Fe (VI) .Physical And Chemical Properties Analysis

1-Ethylimidazolium bromide is a pale yellow to yellow crystalline powder . It is miscible in water, methanol, and dichloromethane . More detailed thermophysical properties can be found in the referenced studies .Scientific Research Applications

Electrochemistry

1-Ethylimidazolium bromide: is utilized in electrochemical applications due to its ionic nature, which facilitates the conduction of electricity. It’s particularly effective in the synthesis of gel polymer electrolytes for zinc-ion batteries . These electrolytes exhibit high ionic conductivity and are essential for developing efficient and durable battery systems.

Material Science

In material science, this compound is used as a precursor for synthesizing various coordination polymers . These polymers have potential applications in creating new materials with unique properties, such as high porosity or catalytic activity , which can be tailored for specific industrial uses.

Pharmaceuticals

1-Ethylimidazolium bromide: plays a role in pharmaceuticals by forming the basis of ionic liquids that exhibit antimicrobial properties . These ionic liquids are being explored as potential low-toxicity biocides that could be effective against multidrug-resistant strains of bacteria and fungi.

Environmental Science

In environmental science, it serves as a bromine complexing agent in zinc–bromine redox flow batteries . This application is crucial for mitigating the corrosive and toxic effects of bromine, thereby enhancing the safety and longevity of these energy storage systems.

Biochemistry Research

The compound is investigated for its interactions with proteins, where it may induce changes in protein structure . Understanding these interactions can lead to the development of new biochemical tools and therapeutic agents.

Nanotechnology

1-Ethylimidazolium bromide: is involved in the stabilization of metal nanoparticles within ionic liquids . These nanoparticles have diverse applications, ranging from catalysis to electronics, and their stabilization is key to their practical use.

Industrial Applications

It’s used in the preparation of other imidazolium salts and ionic liquids that have widespread industrial applications, including as solvents and catalysts in chemical processes .

Green Chemistry

This compound is part of a class of ionic liquids used as green solvents for biomass deconstruction, offering an environmentally friendly alternative to traditional solvents .

Safety and Hazards

Mechanism of Action

Target of Action

1-Ethylimidazolium bromide is a type of ionic liquid In the context of its use as an electrolyte solvent in li-ion batteries, the primary target would be the lithium ions present in the battery .

Mode of Action

Ionic liquids, such as 1-Ethylimidazolium bromide, interact with their targets through ionic interactions. In the case of Li-ion batteries, these ionic liquids can enhance the number of free lithium ions, thereby leading to an enrichment of ionic conductivity .

Pharmacokinetics

In the context of its use in li-ion batteries, it has been noted for its exceptionally low viscosity, which enhances its intrinsic conductivity and makes it a good solvent for the formulation of safer electrolytes .

Result of Action

The result of 1-Ethylimidazolium bromide’s action in a Li-ion battery is an increase in the battery’s ionic conductivity, which can improve the battery’s performance . It’s also worth noting that ionic liquids like 1-Ethylimidazolium bromide have great thermal stability and low flammability, giving them an advantage over classical organic solvents .

Action Environment

The action of 1-Ethylimidazolium bromide can be influenced by various environmental factors. For instance, temperature can affect the viscosity and conductivity of the ionic liquid. Moreover, the presence of other ions or compounds can also influence the interactions between the ionic liquid and its targets .

properties

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.BrH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGNWPJSJGAIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylimidazolium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)

![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)